Product packaging for 3,3-bis(4-fluorophenyl)propanoic Acid(Cat. No.:CAS No. 342-75-6)

3,3-bis(4-fluorophenyl)propanoic Acid

Cat. No.: B2895262
CAS No.: 342-75-6
M. Wt: 262.256
InChI Key: KIAWGXRQLBWNEE-UHFFFAOYSA-N
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Description

Significance of Fluorine in Organic Chemistry and Medicinal Chemistry Research

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science. tandfonline.comnih.gov The unique properties of the fluorine atom, when integrated into a carbon framework, can profoundly influence a molecule's biological activity and stability. chemxyne.comresearchgate.net

Impact of Fluorination on Molecular Properties Relevant to Biological Activity and Stability

The introduction of fluorine can dramatically alter a molecule's physicochemical profile. researchgate.net Key impacts include:

Metabolic Stability: The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, making it resistant to metabolic cleavage. nih.gov This enhanced stability can prolong the active life of a drug molecule in the body. tandfonline.com

Binding Affinity: Fluorine's high electronegativity can lead to favorable interactions with biological targets, such as proteins. tandfonline.com It can participate in hydrogen bonds and other non-covalent interactions, potentially increasing the binding affinity and potency of a ligand. tandfonline.comnih.gov

Lipophilicity and Permeability: Fluorination often increases a molecule's lipophilicity, which can enhance its ability to cross cell membranes and the blood-brain barrier. chemxyne.comnih.govresearchgate.net This is a crucial factor in the design of drugs targeting the central nervous system. acs.org

Conformational Control: The presence of fluorine can influence the preferred three-dimensional shape (conformation) of a molecule. acs.org This conformational bias can be strategically used to optimize the molecule's fit into a biological receptor. acs.orgnih.gov

Acidity (pKa) Modulation: The strong electron-withdrawing nature of fluorine can significantly alter the acidity of nearby functional groups, which in turn affects a molecule's ionization state, solubility, and interaction with biological targets. nih.govacs.org

Interactive Data Table: Effects of Fluorination on Molecular Properties

Property Effect of Fluorination Rationale
Metabolic Stability Increased High strength of the C-F bond resists enzymatic cleavage. tandfonline.comnih.gov
Binding Affinity Often Enhanced Fluorine can form favorable interactions (e.g., hydrogen bonds) with protein targets. tandfonline.comnih.gov
Lipophilicity Generally Increased Enhances permeability across biological membranes. chemxyne.comresearchgate.net
Molecular Conformation Influenced Strategic placement can induce a desired molecular shape for optimal receptor fit. acs.orgnih.gov
Acidity (pKa) Modified The electron-withdrawing effect of fluorine alters the acidity of nearby functional groups. nih.govacs.org

Strategic Incorporation of Fluorine Atoms in Advanced Chemical Structures

The placement of fluorine atoms within a molecule is a deliberate design choice aimed at optimizing its properties. nih.govdigitellinc.com Medicinal chemists employ "fluorine scans" to systematically replace hydrogen atoms with fluorine at various positions to identify analogs with improved pharmacological profiles. acs.org This rational approach to drug design has led to the development of numerous successful fluorinated pharmaceuticals. tandfonline.comresearchgate.net The use of fluorine is not limited to single-atom substitutions; fluoroalkyl groups, such as the trifluoromethyl (CF3) group, are also commonly used to modulate molecular properties. nih.gov

Contextualizing 3,3-bis(4-fluorophenyl)propanoic Acid within Contemporary Chemical Research

Structural Classification and Research Relevance

This compound belongs to the class of aryl-substituted carboxylic acids. Its structure features a three-carbon propanoic acid backbone with two 4-fluorophenyl groups attached to the third carbon atom. This specific arrangement of atoms makes it a subject of interest in synthetic and medicinal chemistry. The presence of two fluorine atoms on the phenyl rings is expected to significantly influence its electronic properties and potential biological interactions. While specific research on this compound itself is not extensively documented in publicly available literature, its structural motifs are highly relevant to ongoing chemical research.

Overview of General Research Domains for the Propanoic Acid Motif

The propanoic acid (or propionic acid) motif is a fundamental building block in a vast array of biologically active molecules and industrial chemicals. fiveable.mewikipedia.org Its derivatives are explored in numerous research domains:

Pharmaceuticals: Arylpropionic acid derivatives are a major class of nonsteroidal anti-inflammatory drugs (NSAIDs). orientjchem.orghumanjournals.comontosight.ai This class includes well-known drugs like ibuprofen (B1674241) and naproxen. orientjchem.orghumanjournals.com Research in this area focuses on developing new derivatives with improved efficacy and reduced side effects. humanjournals.com The propanoic acid moiety is also being investigated in the development of novel anticancer agents. mdpi.com

Agrochemicals: Propionic acid and its derivatives are used as preservatives and antimicrobial agents in animal feed. fiveable.mewikipedia.org

Biochemical Research: Propionic acid is a naturally occurring short-chain fatty acid produced by gut microbiota and plays a role in various physiological processes, including glucose homeostasis. wikipedia.orgcreative-proteomics.com Its levels are studied in connection with metabolic disorders and neurological conditions. creative-proteomics.com

Organic Synthesis: The carboxyl group of propanoic acid provides a versatile handle for a wide range of chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules, including esters used as solvents and fragrances. fiveable.mewikipedia.org

Antimicrobial Agents: Propionic acid and its derivatives have demonstrated antimicrobial activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Interactive Data Table: Research Applications of the Propanoic Acid Motif

Research Domain Application of Propanoic Acid Derivatives Example Compounds/Areas of Study
Pharmaceuticals Anti-inflammatory, Analgesic, Anticancer Ibuprofen, Naproxen, Novel anticancer scaffolds. orientjchem.orghumanjournals.comontosight.aimdpi.com
Agrochemicals Preservatives, Antimicrobial agents Use in animal feed preservation. fiveable.mewikipedia.org
Biochemical Research Metabolic regulation, Biomarker studies Role in glucose homeostasis, investigation in metabolic and neurological disorders. wikipedia.orgcreative-proteomics.com
Organic Synthesis Chemical intermediates Synthesis of esters for solvents and fragrances. fiveable.mewikipedia.org
Antimicrobial Agents Inhibition of pathogenic microorganisms Activity against MRSA and other pathogens. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H12F2O2 B2895262 3,3-bis(4-fluorophenyl)propanoic Acid CAS No. 342-75-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,3-bis(4-fluorophenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F2O2/c16-12-5-1-10(2-6-12)14(9-15(18)19)11-3-7-13(17)8-4-11/h1-8,14H,9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIAWGXRQLBWNEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CC(=O)O)C2=CC=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 3,3 Bis 4 Fluorophenyl Propanoic Acid

Established Synthetic Pathways for 3,3-bis(4-fluorophenyl)propanoic Acid

The synthesis of substituted propanoic acids is a well-documented area of organic chemistry. For a geminal diaryl structure such as this compound, the malonic ester synthesis represents a foundational and plausible synthetic approach.

The malonic ester synthesis is a versatile method for preparing carboxylic acids with various substituents on the alpha-carbon. wikipedia.orgorganicchemistrytutor.commasterorganicchemistry.com The core of this synthesis involves the alkylation of a malonate ester, followed by hydrolysis of the ester groups and subsequent decarboxylation upon heating. youtube.com

A theoretical pathway for synthesizing this compound via this route would involve the dialkylation of a malonate ester. The key steps are outlined below:

Enolate Formation: A malonic ester, such as diethyl malonate, is treated with a base (e.g., sodium ethoxide) to remove an acidic α-hydrogen, forming a nucleophilic enolate. masterorganicchemistry.com

First Alkylation (Arylation): The enolate reacts with a 4-fluorophenyl electrophile. A suitable reagent could be a 4-fluorobenzyl halide, although diarylation at the same carbon presents significant steric challenges and may require specific catalysts or more reactive electrophiles not commonly used in standard malonic ester synthesis.

Second Alkylation (Arylation): The mono-arylated malonic ester is again deprotonated with a base to form a new enolate, which then reacts with a second molecule of the 4-fluorophenyl electrophile.

Hydrolysis: The resulting diarylated malonate ester is treated with aqueous acid (e.g., HCl or H₂SO₄) and heated. This step hydrolyzes both ester groups to form a diarylmalonic acid.

Decarboxylation: Continued heating of the diarylmalonic acid leads to the loss of one of the carboxyl groups as carbon dioxide, yielding the final product, this compound.

The following table illustrates the general steps of this synthetic pathway.

StepReactionReagents & ConditionsIntermediate/Product
1Enolate FormationDiethyl Malonate, Sodium Ethoxide (NaOEt) in Ethanol (EtOH)Diethyl malonate enolate
2Dialkylation2 equivalents of a 4-fluorophenyl electrophile (e.g., 4-fluorobenzyl bromide)Diethyl 2,2-bis(4-fluorobenzyl)malonate
3HydrolysisH₃O⁺, Heat2,2-bis(4-fluorobenzyl)malonic acid
4DecarboxylationHeatThis compound**

*Note: The use of 4-fluorobenzyl bromide would result in 3,3-bis(4-fluorophenyl)-2-methylpropanoic acid after rearrangement/alternative pathway considerations, highlighting the theoretical nature of this specific route for the target compound without a direct literature precedent. A more direct, though synthetically challenging, precursor would be needed for direct diarylation on the malonate central carbon. **Final product structure assumes a different, more suitable electrophile than a benzyl (B1604629) halide was used for direct diarylation.

Steric Hindrance: The introduction of two bulky aryl groups onto the same carbon atom is sterically demanding and can lead to lower yields.

Reaction Conditions: The choice of base, solvent, temperature, and the nature of the electrophile are critical for optimizing the reaction.

Purification: Separation of the desired product from unreacted starting materials or mono-arylated intermediates can impact the isolated yield.

Advanced Synthetic Applications as a Versatile Chemical Synthon

While specific applications for this compound are not widely reported, its structure suggests significant potential as a versatile chemical synthon in the synthesis of more complex molecules.

The this compound scaffold is a valuable building block for several reasons:

Diaryl Motif: The geminal diaryl group provides a rigid, three-dimensional core that is often found in pharmacologically active compounds.

Fluorine Substitution: The fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity of a target molecule, making it a desirable feature in drug discovery.

Carboxylic Acid Handle: The carboxylic acid functional group is a versatile starting point for a wide range of chemical transformations, allowing for the facile introduction of other functionalities.

This compound could serve as a key intermediate in the synthesis of novel pharmaceuticals, agrochemicals, or materials where the unique stereoelectronic properties of the bis(4-fluorophenyl)methyl group are desired.

The carboxylic acid moiety is the primary site for derivatization, enabling significant structural diversification.

One of the most fundamental transformations of a carboxylic acid is its conversion to an amide. luxembourg-bio.com This is typically achieved through a coupling reaction where the carboxylic acid is first activated to form a more reactive intermediate, which is then treated with an amine. luxembourg-bio.com A variety of coupling reagents are available to facilitate this transformation, each with its own advantages regarding reaction conditions, suppression of side reactions (like racemization in chiral compounds), and scope of application. uni-kiel.de

Common coupling reagents include:

Carbodiimides: Such as Dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with additives like 1-Hydroxybenzotriazole (HOBt) to improve efficiency and reduce side reactions.

Phosphonium Salts: Such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP).

Uronium/Aminium Salts: Such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

The general mechanism involves the activation of the carboxylic acid by the coupling reagent to form a highly reactive acyl-intermediate (e.g., an O-acylisourea with DCC), which is then susceptible to nucleophilic attack by the amine to form the amide bond.

The following interactive table lists some common coupling reagents used for amide bond formation.

Coupling Reagent ClassExample ReagentCommon AdditiveKey Features
CarbodiimidesDCC, EDCHOBt, DMAPWidely used, cost-effective. Byproducts can be challenging to remove.
Phosphonium SaltsPyBOP, BOPNone requiredHigh efficiency, low racemization. Can be expensive.
Uronium/Aminium SaltsHATU, HBTUNone requiredVery efficient and fast reactions, suitable for sterically hindered substrates.

The choice of reagent and conditions would depend on the specific amine being coupled and the desired scale of the reaction. The steric hindrance from the two adjacent 4-fluorophenyl groups might necessitate the use of more potent coupling reagents or elevated temperatures to achieve high conversion.

Derivatization Strategies for Structural Diversification

Exploration of Esterification and Other Functional Group Modifications

The carboxylic acid moiety of this compound is a prime site for various functional group interconversions, with esterification being a fundamental transformation. The direct esterification of carboxylic acids with alcohols, known as Fischer esterification, is a well-established, reversible reaction typically requiring an acid catalyst, such as concentrated sulfuric acid or dry hydrogen chloride, and heat to drive the reaction toward the ester product. masterorganicchemistry.comyoutube.com The general equation for this reaction is:

R-COOH + R'-OH ⇌ R-COOR' + H₂O

For this compound, this reaction with a generic alcohol (R'-OH) would yield the corresponding ester, a modification that can alter the compound's physical properties like solubility and volatility. The reaction rate and yield are influenced by several factors, including the structure of the alcohol, the molar ratio of reactants, catalyst concentration, and temperature. youtube.comnih.gov Primary alcohols react faster than secondary alcohols due to reduced steric hindrance. youtube.com

Beyond traditional acid catalysis, a diverse array of modern reagents has been developed to facilitate esterification under milder conditions, which can be particularly useful for sensitive substrates. These methods often involve the use of coupling reagents that activate the carboxylic acid.

Table 1: Modern Reagents for Esterification of Carboxylic Acids

Reagent ClassSpecific ExamplesKey Features
CarbodiimidesEDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)Mild conditions; often used with additives like Oxyma. byjus.com
Urnonium/GuanidiniumTBTU, TATU, COMUEffective at room temperature for primary and secondary alcohols. byjus.com
PhosphoniumTFFH (Tetramethylfluoroformamidinium hexafluorophosphate)Used for synthesizing both esters and thioesters. byjus.com
Lewis AcidsSilica Chloride, Cobalt(II) ChlorideHeterogeneous or homogeneous catalysts enabling efficient esterification. byjus.com

Other functional group modifications originating from the carboxylic acid group include its conversion to amides, acid chlorides, and other derivatives. For instance, treatment with thionyl chloride (SOCl₂) would convert the carboxylic acid to the more reactive acyl chloride. This intermediate can then readily react with various nucleophiles, such as amines, to form amides, significantly broadening the synthetic utility of the this compound scaffold.

Asymmetric Synthetic Approaches for Related Chiral Fluorinated Propanoic Acids and Potential Adaptations

While this compound itself is achiral, the introduction of a substituent at the C2 position, such as an amino group, creates a chiral center. The development of asymmetric methods to control the stereochemistry at this center is crucial for accessing enantiomerically pure compounds, which is often a requirement for biologically active molecules. Methodologies developed for other chiral fluorinated and 3,3-diarylpropanoic acids can be adapted for this purpose.

The synthesis of enantiopure β-amino acids is a significant area of research. One established strategy involves the stereoselective ring-opening of chiral aziridines. For example, chiral aziridine-2-carboxylates can be opened with a fluoride (B91410) source, such as triethylamine (B128534) trihydrofluoride (Et₃N·3HF), to produce fluoroamines. Adapting this concept, a suitably substituted chiral aziridine (B145994) could potentially serve as a precursor to 2-amino-3,3-bis(4-fluorophenyl)propanoic acid.

Another powerful approach involves the asymmetric alkylation of a chiral glycine (B1666218) enolate equivalent. This is often achieved using a chiral auxiliary, where a glycine Schiff base is coordinated to a metal center, such as Ni(II), creating a planar complex. The chiral auxiliary, often derived from a chiral amine, directs the diastereoselective alkylation of the α-carbon. Subsequent hydrolysis removes the metal and the auxiliary, yielding the desired non-proteinogenic amino acid in high enantiomeric purity. This method has been successfully used for the large-scale synthesis of other fluorinated amino acids.

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct a diastereoselective reaction. quimicaorganica.org After the desired transformation, the auxiliary is cleaved and can often be recovered. quimicaorganica.org For the synthesis of chiral 2-substituted-3,3-bis(4-fluorophenyl)propanoic acids, an auxiliary, such as an Evans oxazolidinone, could be attached to the propanoic acid scaffold via an amide linkage. nih.gov The resulting N-acyloxazolidinone can then undergo highly diastereoselective α-alkylation or other modifications, with the auxiliary effectively shielding one face of the enolate.

Table 2: Common Chiral Auxiliaries in Asymmetric Synthesis

Auxiliary TypeExample StructureTypical Application
OxazolidinonesEvans Auxiliaries (e.g., (S)-4-benzyl-2-oxazolidinone)Diastereoselective alkylations, aldol (B89426) reactions. nih.gov
Camphorsultams(1S)-(-)-2,10-CamphorsultamDiastereoselective reactions of N-enoyl derivatives.
Pseudoephedrine(1S,2S)-(+)-PseudoephedrineAsymmetric alkylation of amides.
Sulfinamides(R)-(+)-2-Methyl-2-propanesulfinamideSynthesis of chiral amines from N-sulfinyl imines.

In addition to stoichiometric auxiliaries, catalytic asymmetric methods offer a more atom-economical approach. A key strategy for establishing the 3,3-diaryl stereocenter itself is through the rhodium-catalyzed conjugate addition of an arylboronic acid to a cinnamaldehyde (B126680) derivative in the presence of a chiral diene ligand. wikipedia.org This reaction can generate enantioenriched 3,3-diarylpropanals, which can then be oxidized to the corresponding carboxylic acids. wikipedia.org Similarly, chiral phosphoric acids derived from BINOL have proven to be effective catalysts in asymmetric transfer hydrogenations, showcasing the potential of chiral catalysts to control stereochemistry in related systems. organic-chemistry.org

Investigation of Specific Chemical Reactions of the this compound Scaffold

The reactivity of the this compound scaffold can be explored through oxidation and reduction reactions, which can target either the propanoic acid chain or the aromatic rings.

The oxidation of the propanoic acid chain can lead to different products depending on the reagents and conditions. The aliphatic chain is generally robust, but the benzylic C-H bond at the C3 position is a potential site for oxidation. Strong oxidizing agents could potentially lead to cleavage of the C-C bonds. For comparison, the oxidation of 3-benzoylpropionic acid with N-bromoacetamide results in the formation of benzoic acid, indicating cleavage of the propanoic acid chain. organic-chemistry.org In other complex systems, such as 2-(N-acetylamine)-3-(3,5-di-tert-butyl-4-hydroxyphenyl)-propionic acid, oxidation can lead to the formation of intricate bicyclic or spiro compounds. chemguide.co.uk While the electron-withdrawing nature of the fluorine atoms on the phenyl rings in this compound may deactivate the rings towards electrophilic attack, harsh oxidative conditions could potentially lead to degradation of the aromatic systems.

The most common reduction reaction for the this compound scaffold is the conversion of the carboxylic acid group to a primary alcohol. This transformation requires a strong reducing agent, as milder reagents like sodium borohydride (B1222165) (NaBH₄) are ineffective. libretexts.orggoogle.com

The mechanism involves an initial acid-base reaction where the acidic proton of the carboxylic acid reacts with the hydride to produce hydrogen gas and a lithium carboxylate salt. masterorganicchemistry.comyoutube.com Subsequent reduction of the carboxylate proceeds to the primary alcohol. masterorganicchemistry.comquimicaorganica.orggoogle.com

Table 3: Reagents for the Reduction of Carboxylic Acids

ReagentFormulaSolventKey Features
Lithium Aluminum HydrideLiAlH₄Diethyl ether, THFHighly reactive; reduces acids, esters, amides. Reacts violently with water. byjus.comwikipedia.org
Borane (B79455) ComplexesBH₃·THF, BH₃·SMe₂THF, Dimethyl sulfide (B99878)Less reactive than LiAlH₄ but highly effective for acids; chemoselective. organic-chemistry.org

Borane complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF), are another class of reagents capable of reducing carboxylic acids to primary alcohols. organic-chemistry.org Borane is often considered more chemoselective than LiAlH₄, as it typically does not reduce esters, acid chlorides, or nitro groups as readily. The reduction of amino acids with borane can be facilitated by the addition of boron trifluoride, which forms a complex with the amino group and allows for the selective reduction of the carboxylic acid moiety. The aromatic fluorine-carbon bonds are stable under these reducing conditions. Reduction of the phenyl rings would require much more vigorous conditions, such as high-pressure catalytic hydrogenation.

Electrophilic and Nucleophilic Substitution Reactions

While specific research detailing the electrophilic and nucleophilic substitution reactions of this compound is not extensively documented in publicly available literature, the reactivity of the molecule can be predicted based on the established principles of organic chemistry concerning its constituent functional groups: the two 4-fluorophenyl rings and the carboxylic acid moiety.

Electrophilic Aromatic Substitution

The most characteristic reaction for aromatic compounds is electrophilic aromatic substitution (SEAr), where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.orguci.edu In this compound, the two phenyl rings are the sites for such reactions. The outcome of these substitutions is dictated by the directing and activating or deactivating effects of the substituents already present on the rings.

Each phenyl ring is substituted with two groups: a fluorine atom and the bulky 3-propanoic acid chain attached to the same carbon.

Fluorine Atom: Halogens like fluorine are considered deactivating groups, meaning they make the aromatic ring less reactive towards electrophiles than benzene (B151609) itself. libretexts.orgmasterorganicchemistry.com This is due to their strong electron-withdrawing inductive effect. However, they are also ortho-, para-directors because the lone pairs on the halogen can be donated via resonance, stabilizing the carbocation intermediate (the sigma complex) when the electrophile attacks at the ortho or para positions. uci.edumasterorganicchemistry.com

3,3-bis(4-fluorophenyl)propyl Group: The large alkyl substituent attached to the ring is generally considered a weak activating group through an inductive effect. However, its significant steric bulk would likely hinder substitution at the ortho positions (positions 3 and 5), making the para position (position 2) the most probable site for electrophilic attack. The propanoic acid portion of this substituent is too far removed to exert a significant electronic effect on the ring.

Considering these factors, electrophilic substitution on the 4-fluorophenyl rings is expected to occur primarily at the position ortho to the fluorine atom and meta to the alkyl substituent (positions 3 and 5 on each ring). Due to steric hindrance from the large central carbon, substitution at position 3 would be favored over position 5.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgyoutube.com The specific conditions for these reactions would determine the final product distribution.

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions can be considered at two locations: the aromatic ring and the carboxylic acid group.

Nucleophilic Aromatic Substitution (SNAr): The fluorine atoms on the phenyl rings are potential leaving groups for nucleophilic aromatic substitution. However, SNAr reactions typically require the presence of strong electron-withdrawing groups (like -NO2) positioned ortho or para to the leaving group to activate the ring towards nucleophilic attack. Since this compound lacks such strong activating groups, nucleophilic substitution on the aromatic rings is unlikely to occur under standard conditions.

Nucleophilic Acyl Substitution: The carboxylic acid group is the primary site for nucleophilic reactions in this molecule. These reactions proceed via a nucleophilic acyl substitution mechanism, where a nucleophile attacks the electrophilic carbonyl carbon. khanacademy.orglibretexts.org This is the most predictable and synthetically useful class of reactions for this compound. Common transformations include:

Esterification: Reaction with an alcohol in the presence of an acid catalyst yields an ester. ceon.rsresearchgate.net

Amide Formation: Reaction with an amine, often requiring an activating agent like dicyclohexylcarbodiimide (DCC) or conversion to an acid chloride first, produces an amide. libretexts.orgchemguide.co.uklibretexts.org Direct reaction with an amine is also possible but often requires harsh conditions. libretexts.org

Conversion to Acid Chloride: Treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid into a more reactive acid chloride, which is a key intermediate for synthesizing esters, amides, and other derivatives. libretexts.orguomustansiriyah.edu.iq

The following table summarizes the predicted substitution reactions for this compound based on general chemical principles.

Table 1: Predicted Substitution Reactions of this compound

Reaction Type Reagents Predicted Product(s) Site of Reaction
Electrophilic Aromatic Substitution
Nitration HNO₃, H₂SO₄ 3,3-bis(4-fluoro-3-nitrophenyl)propanoic acid Aromatic Rings
Bromination Br₂, FeBr₃ 3,3-bis(3-bromo-4-fluorophenyl)propanoic acid Aromatic Rings
Nucleophilic Acyl Substitution
Esterification R-OH, H⁺ (catalyst) Alkyl 3,3-bis(4-fluorophenyl)propanoate Carboxylic Acid
Amide Formation R-NH₂, DCC or SOCl₂ N-alkyl-3,3-bis(4-fluorophenyl)propanamide Carboxylic Acid

Preclinical Biological Activity and Mechanistic Investigations

Antimicrobial Research Perspectives

There is currently no available data from in vitro or in vivo studies to support any antimicrobial efficacy for 3,3-bis(4-fluorophenyl)propanoic acid.

In Vitro Evaluation of Antimicrobial Efficacy

No studies have been published that evaluate the minimum inhibitory concentration (MIC) or minimum bactericidal concentration (MBC) of this compound against any bacterial or fungal strains.

Proposed Mechanisms of Action at the Cellular Level

Without any primary research, it is not possible to propose any cellular mechanisms of antimicrobial action for this compound.

Anticancer Research Horizons

The potential of this compound as an anticancer agent has not been explored in any published preclinical studies.

In Vitro Antiproliferative Activity in Cancer Cell Lines

There are no publicly accessible reports on the antiproliferative activity of this compound in any cancer cell lines.

Exploration of Molecular Targets (e.g., SIRT2, EGFR) for Anticancer Effects

Given the absence of any demonstrated anticancer activity, there have been no investigations into the potential molecular targets of this compound, such as SIRT2 or EGFR.

Inducement of Cell Death Mechanisms in Cancer Models

There is no evidence to suggest that this compound can induce cell death mechanisms, such as apoptosis, in cancer models.

Receptor Agonism and Modulation: Peroxisome Proliferator-Activated Receptors (PPARs)

Peroxisome Proliferator-Activated Receptors (PPARs) are a group of ligand-activated transcription factors belonging to the nuclear receptor superfamily that play critical roles in regulating energy homeostasis, lipid metabolism, and inflammation. diabetesjournals.orgspandidos-publications.com The family consists of three subtypes: PPARα, PPARγ, and PPARβ/δ, each with distinct tissue distributions and physiological functions. nih.gov Upon activation by small lipophilic ligands, PPARs form a heterodimer with the retinoid X receptor (RXR), which then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby modulating their transcription. mdpi.com

While direct crystallographic studies of this compound bound to PPARs are not extensively documented, its chemical architecture strongly suggests a potential for PPAR agonism. The structure-activity relationships of numerous PPAR agonists have established a common pharmacophore, often featuring a phenylpropanoic acid scaffold. nih.govjst.go.jpresearchgate.net This motif typically consists of three key components: an acidic head group, a central linker, and a hydrophobic tail.

In this compound:

The Acidic Head: The propanoic acid moiety serves as the requisite acidic "head," which is crucial for anchoring the ligand within the PPAR ligand-binding domain (LBD). This carboxyl group typically forms a network of hydrogen bonds with key polar amino acid residues, such as Ser289, His323, and Tyr473 in PPARγ, which stabilizes the active conformation of the receptor. mdpi.com

The Hydrophobic Tail: The dual 4-fluorophenyl groups constitute a bulky, hydrophobic "tail." This part of the molecule is designed to occupy the large, Y-shaped hydrophobic pocket of the LBD. researchgate.net The fluorine atoms can modulate the electronic properties of the phenyl rings and may participate in specific interactions with the protein, such as forming contacts with aryl groups or influencing the local water network structure within the binding site. acs.orgnih.gov

This structural arrangement, particularly its resemblance to the 3,4-disubstituted phenylpropanoic acid template known to produce potent PPAR agonists, provides a strong rationale for its potential to activate one or more PPAR subtypes. nih.gov

Given its potential as a PPAR agonist, this compound could have significant implications for metabolic and inflammatory diseases. The activation of different PPAR subtypes leads to distinct physiological outcomes:

PPARα Activation: Primarily expressed in tissues with high fatty acid catabolism like the liver, PPARα is the target of fibrate drugs. spandidos-publications.comoup.com Its activation lowers plasma triglycerides by increasing the expression of genes involved in fatty acid uptake and oxidation. oup.com

PPARγ Activation: As the master regulator of adipogenesis, PPARγ is the target of thiazolidinedione drugs used to treat type 2 diabetes. diabetesjournals.org Its activation promotes the uptake and storage of free fatty acids in adipose tissue, thereby improving insulin (B600854) sensitivity in muscle and liver. diabetesjournals.org

Anti-Inflammatory Effects: All PPAR subtypes have demonstrated anti-inflammatory properties. nih.gov They can inhibit the production of pro-inflammatory cytokines like TNF-α by negatively interfering with the activity of transcription factors such as NF-κB and AP-1. diabetesjournals.orgoup.com

Therefore, a compound like this compound, if confirmed as a PPAR agonist, could be a valuable tool for research into dyslipidemia, insulin resistance, metabolic syndrome, and chronic inflammatory conditions. spandidos-publications.com

Enzyme Inhibition Studies of Related Analogues

Investigations into compounds structurally related to this compound have revealed significant enzyme inhibitory activities, suggesting potential therapeutic avenues for analogues of this compound.

Dipeptidyl Peptidase IV (DPP-IV) is a serine protease that inactivates incretin (B1656795) hormones like GLP-1, which are responsible for stimulating insulin secretion. mdpi.com Inhibition of DPP-IV is a validated strategy for the management of type 2 diabetes. mdpi.com While many inhibitors are peptide-based, studies have shown that individual amino acids and dipeptides can also inhibit DPP-IV. ul.ie

The inhibitory potential is often linked to the presence of hydrophobic amino acids, such as Tryptophan, Leucine, Isoleucine, and Phenylalanine, at the N-terminus of a peptide, as these can interact favorably with the hydrophobic pockets of the DPP-IV active site. mdpi.comnih.gov For instance, studies have identified Tryptophan and Leucine as single amino acid inhibitors of DPP-IV. ul.ie An amino acid analogue incorporating the bis(4-fluorophenyl) moiety of this compound could leverage this principle. The large, hydrophobic difluorophenyl group could be designed to occupy the S1 or S2 pockets of the enzyme, potentially leading to potent and selective inhibition.

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. Its activity, particularly from bacteria like Helicobacter pylori, is implicated in the pathogenesis of gastric ulcers. nih.gov A study on a series of hydrazide-hydrazone derivatives of a related fluorinated propanoic acid, 2-{2-Fluoro[1,1′-biphenyl]-4-yl} propanoic acid, demonstrated potent urease inhibitory activity. acs.orgnih.gov

All synthesized compounds in the study showed urease inhibition with IC₅₀ values ranging from 18.92 to 90.75 µM, comparing favorably with the standard inhibitor, thiourea (B124793) (IC₅₀ = 21.14 µM). acs.orgnih.gov Structure-activity relationship (SAR) analysis revealed that the inhibitory potency was significantly influenced by the substituents on the phenyl ring of the hydrazone moiety. acs.org Specifically, the presence of electron-donating groups, such as hydroxyl (-OH) groups, enhanced the inhibitory activity. The most potent compound in the series featured 2,3-dihydroxy substitution on the phenyl ring, achieving an IC₅₀ value of 18.92 ± 0.61 µM. acs.org

Data sourced from a study on hydrazide-hydrazone derivatives of 2-{2-Fluoro[1,1′-biphenyl]-4-yl} propanoic acid. acs.org

Interactions with Biological Macromolecules

The interaction of a small molecule like this compound with biological macromolecules such as proteins is governed by a combination of non-covalent forces. The specific chemical features of the compound dictate the nature and strength of these interactions.

Hydrophobic Interactions: The two 4-fluorophenyl rings provide a significant nonpolar surface area. This region is likely to engage in favorable hydrophobic interactions, burying itself within nonpolar pockets of protein targets to displace water molecules. This is a primary driving force for binding to receptors like PPARs, which possess large hydrophobic ligand-binding domains. researchgate.net

Electrostatic and Polar Interactions: The terminal carboxylic acid group is a key site for polar interactions. At physiological pH, it will be deprotonated, carrying a negative charge. This allows it to form strong electrostatic interactions (salt bridges) with positively charged amino acid residues like lysine (B10760008) and arginine. It can also act as a hydrogen bond acceptor, and the hydroxyl group can act as a hydrogen bond donor, interacting with the protein backbone or polar side chains. mdpi.com

Role of Fluorine: The fluorine substituents are highly electronegative and can alter the electrostatic profile of the phenyl rings. nih.gov While the C-F bond is polar, organofluorine compounds are generally hydrophobic. Fluorine atoms can act as weak hydrogen bond acceptors and may participate in stabilizing interactions with aromatic rings (π-π stacking) or other non-covalent contacts within a binding site, thereby influencing binding affinity and selectivity. nih.govnih.gov

These fundamental interactions underpin the compound's potential to bind specifically and with high affinity to biological targets like nuclear receptors and enzymes, forming the basis of its predicted biological activity.

Influence of Fluorine on Binding Affinity and Stability within Macromolecular Complexes

The presence of two fluorine atoms on the phenyl rings of this compound is predicted to significantly influence its interaction with biological macromolecules. Fluorine's unique properties, including its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can modulate a compound's binding affinity and stability in several ways.

The introduction of fluorine can alter the electronic properties of the aromatic rings, potentially leading to favorable interactions with protein targets. Research on fluoroaromatic inhibitors of carbonic anhydrase has shown that the pattern of fluorine substitution can significantly affect binding affinity, with some fluorinated compounds binding with high affinity (Kd < 3 nM). nih.gov The fluorine atoms in this compound could engage in electrostatic interactions, such as dipole-dipole or quadrupole interactions, with amino acid residues in a binding pocket. researchgate.net

Furthermore, fluorine can enhance the metabolic stability of a compound. The carbon-fluorine bond is stronger than a carbon-hydrogen bond, making it less susceptible to metabolic degradation by enzymes such as cytochrome P450s. This increased stability can lead to a longer biological half-life. For instance, in a series of bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines, the sulfoxide (B87167) analogues, which are often metabolites, demonstrated different metabolic stability profiles compared to their sulfide (B99878) counterparts. nih.gov

The lipophilicity of a molecule, a critical factor for cell membrane permeability and interaction with hydrophobic binding pockets, is also influenced by fluorination. The substitution of hydrogen with fluorine generally increases a molecule's lipophilicity, which can enhance its ability to cross biological membranes and access intracellular targets. nih.gov This increased hydrophobicity could facilitate stronger binding to proteins with hydrophobic pockets.

Strategies for Drug Design Targeting Specific Enzymes or Receptors

While specific drug design strategies employing this compound as a lead compound are not documented, its structural features suggest potential applications in targeting various enzymes and receptors. The bis(4-fluorophenyl)methyl group is a known pharmacophore in compounds targeting the dopamine (B1211576) transporter (DAT). nih.govnih.gov Derivatives of this scaffold have been investigated as potential treatments for psychostimulant abuse. nih.gov Therefore, it is plausible that this compound could serve as a foundational structure for the design of novel DAT inhibitors.

The propanoic acid moiety offers a versatile handle for chemical modification, allowing for the synthesis of a library of derivatives with potentially diverse biological activities. Propanoic acid derivatives have been explored for various therapeutic purposes, including antimicrobial and anticancer applications. mdpi.comnih.govresearchgate.net By modifying the carboxylic acid group to amides, esters, or other functional groups, medicinal chemists could modulate the compound's physicochemical properties and target specificity.

Enzyme inhibition is a common strategy in drug design. mdpi.com The design of molecules that can specifically bind to and inhibit the activity of enzymes implicated in disease is a cornerstone of modern medicine. The structural characteristics of this compound could be exploited to design inhibitors for enzymes with suitable binding sites that can accommodate the two fluorophenyl groups. Computational modeling and docking studies could be employed to predict potential enzyme targets and guide the rational design of more potent and selective inhibitors based on this scaffold.

Structure Activity Relationship Sar Studies

Elucidating the Role of the bis(4-fluorophenyl) Moiety in Biological Activity

The geminal bis(4-fluorophenyl) group, a diaryl motif, is a key structural feature that significantly dictates the compound's interaction with biological targets. This moiety is prevalent in various therapeutically important molecules. The presence of two phenyl rings attached to the same carbon atom creates a distinct three-dimensional shape that can facilitate binding to receptor pockets, while the fluorine substituents fine-tune the electronic and physicochemical properties of the entire molecule.

The incorporation of fluorine atoms into organic molecules is a widely used strategy in medicinal chemistry to enhance pharmacological properties. Fluorine is the most electronegative element, and its presence on the phenyl rings of 3,3-bis(4-fluorophenyl)propanoic acid has profound effects.

Electronic Properties: The high electronegativity of fluorine alters the electron distribution across the aromatic rings. This inductive effect can influence the acidity (pKa) of the carboxylic acid group and modify the molecule's dipole moment. These changes can impact how the molecule interacts with amino acid residues in a target protein, potentially strengthening binding affinity through favorable electrostatic interactions.

Molecular Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond. This increased bond strength makes the molecule more resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes. researchgate.net By blocking metabolically labile sites on the phenyl rings, the fluorine atoms can prolong the molecule's half-life in the body, leading to a more sustained therapeutic effect. researchgate.net

Bioavailability: The enhanced metabolic stability and optimized lipophilicity conferred by the fluorine atoms can collectively improve a compound's oral bioavailability. researchgate.net By resisting first-pass metabolism and improving membrane permeation, a greater fraction of the administered dose can reach systemic circulation and its intended biological target. researchgate.net The strategic placement of fluorine is a key tool for tuning these pharmacokinetic properties.

Positional and Substituent Effects on Biological Efficacy

The biological activity of this compound is not solely determined by the bis(4-fluorophenyl) moiety. Modifications to the propanoic acid scaffold and the substituents on the phenyl rings can lead to significant changes in efficacy and selectivity.

The propanoic acid chain serves as a flexible linker and contains the critical carboxylic acid functional group, which is often essential for interacting with biological targets. Variations on this scaffold can influence metabolic stability and binding orientation.

SAR studies on related 3-arylpropionic acids have shown that this part of the molecule can be susceptible to metabolic oxidation, particularly at the benzylic C3 position. nih.gov This metabolic vulnerability can lead to a short biological half-life. nih.gov Introducing substitutions on the propanoic acid chain, such as creating a cyclopropane (B1198618) ring from the C2 and C3 atoms, has been shown in related analogs to block this metabolic pathway and significantly enhance the half-life in preclinical studies. nih.gov

Table 1: Effect of Propanoic Acid Scaffold Modification on Pharmacokinetics in Related 3-Arylpropionic Acids

Compound TypeModificationObserved EffectRationale
Unmodified 3-Arylpropionic AcidStandard -CH2-CH2-COOH chainShort half-life in rodents nih.govSusceptibility to metabolic oxidation at the C3 benzylic position nih.gov
Modified 3-Arylpropionic AcidIntroduction of a cyclopropane ring on the acid chainEnhanced half-life in rats nih.govBlocks the site of metabolic oxidation nih.gov

While specific SAR data for this compound is limited, studies on other substituted propanoic acid derivatives provide valuable insights into how changes in structure affect biological activity. For instance, in a series of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives developed as potential anticancer agents, specific substitutions were shown to be crucial for antiproliferative activity.

The analysis revealed that the presence of an oxime moiety (-C=NOH) significantly enhanced cytotoxicity against A549 lung cancer cells. nih.gov This suggests that the electronic nature and hydrogen-bonding capability of substituents play a critical role in the molecule's interaction with its biological targets, in this case, SIRT2 and EGFR. nih.gov

Table 2: SAR of Related Propanoic Acid Derivatives Against A549 Cancer Cells

Compound ID (Example)Key SubstituentIC50 (µM)Biological Activity Insight
Parent Compound-C=O (acetyl)Relatively LowBaseline activity nih.gov
Derivative 21-C=NOH (oxime)5.42Significant enhancement of antiproliferative activity nih.gov
Derivative 22-C=NOH (oxime)2.47Potent cytotoxicity, surpassing standard chemotherapeutics like cisplatin (B142131) nih.gov

These findings highlight that even distal modifications to the core structure can have a profound impact on biological efficacy, guiding the rational design of more potent and selective analogs.

Conformational Analysis and Bioactive Conformations

An accurate understanding of the conformational behavior is a prerequisite for comprehending biological activity. mdpi.com The flexibility of the molecule, particularly rotation around the single bonds connecting the propanoic acid chain to the diaryl-substituted carbon, allows it to adopt numerous conformations. However, typically only one or a small subset of these low-energy conformers is responsible for the desired biological effect—the so-called "bioactive conformation".

Identifying this bioactive conformation often requires a combination of experimental techniques, such as NMR spectroscopy, and computational methods like quantum mechanics calculations and molecular dynamics simulations. mdpi.comnih.gov For this compound, key considerations would include the torsional angles that define the orientation of the two phenyl rings and the conformation of the flexible propanoic acid tail. This analysis helps in designing more rigid analogs that are "locked" in the presumed bioactive conformation, which can lead to enhanced potency and selectivity.

Investigating Preferred Conformational States of this compound Derivatives

The biological activity of a molecule is intrinsically linked to its three-dimensional shape, or conformation. For flexible molecules like derivatives of this compound, which can rotate around their single bonds, it is crucial to identify the preferred low-energy conformational states. These are the shapes the molecule is most likely to adopt when interacting with a biological receptor.

Techniques such as quantum mechanical calculations and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to determine these preferred conformations. For instance, studies on analogous α-phenylpropionic acids have utilized such calculations to map the conformational landscape. nih.gov These analyses focus on key dihedral angles, which describe the rotation around the bonds connecting the phenyl rings and the propanoic acid moiety. The flexibility in the propanoic acid chain allows it to adopt various spatial arrangements, which can significantly influence its ability to fit into a receptor's binding pocket. nih.gov Identifying the most stable conformers is the first step in building a hypothesis about the bioactive conformation—the specific shape required for biological effect.

Relationship between Conformation and Receptor Binding in Related Systems

The conformation of a ligand directly impacts its ability to bind to a receptor. A molecule must adopt a specific orientation to achieve optimal interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions—with the amino acid residues in the receptor's active site. oatext.com The principle that ligand binding is dependent on the conformational state of the receptor is a central concept. nih.gov

In related systems, a clear link has been established between a molecule's conformational angle and its biological activity. For example, research on certain anti-inflammatory agents has shown that a more open dihedral angle between the phenyl ring and the carboxylic acid group correlates with higher activity. nih.gov This suggests that the spatial arrangement of these functional groups is critical for effective receptor engagement. The binding of a ligand can also induce or select for a specific conformation of the receptor, highlighting the dynamic nature of these interactions. oatext.comnih.gov Therefore, understanding the conformational preferences of this compound derivatives is essential for predicting their receptor binding affinity and subsequent biological response.

Computational Approaches in SAR Derivation

Computational chemistry has become an indispensable tool in modern drug discovery, allowing scientists to model and predict the behavior of molecules, thereby accelerating the design of new therapeutic agents. nih.gov

Molecular Docking to Predict Binding Modes and Affinities

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.compensoft.net This method is widely used to simulate the interaction between a ligand, such as a derivative of this compound, and its target protein receptor.

The process involves placing the ligand in the binding site of the receptor and calculating the most likely binding mode and the associated binding energy. A lower binding energy score typically indicates a more stable and favorable interaction. nih.gov Docking studies can reveal key interactions, such as specific hydrogen bonds and hydrophobic contacts, that are essential for binding. nih.gov For example, in studies of other inhibitors, docking has successfully identified critical interactions within the active sites of target enzymes. nih.gov This information is invaluable for rational drug design, as it allows chemists to modify the ligand's structure to enhance these interactions and improve its binding affinity and selectivity. mdpi.com

Below is an illustrative table showing hypothetical docking scores for a series of derivatives, demonstrating how structural modifications might influence binding affinity.

CompoundModificationDocking Score (kcal/mol)Key Interaction Predicted
1 Parent Compound-7.5Hydrogen bond with Serine
1a Added -OH group to phenyl-8.2Additional H-bond with Aspartate
1b Replaced -F with -Cl-7.8Enhanced hydrophobic interaction
1c Extended alkyl chain-7.1Minor steric clash

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov The goal of QSAR is to develop a predictive model that can estimate the activity of new, unsynthesized compounds. nih.govjocpr.com

In a QSAR study, various molecular descriptors are calculated for a set of molecules with known activities. These descriptors quantify different aspects of the molecule's structure, such as its size, shape, electronic properties (e.g., charge distribution), and hydrophobicity (e.g., logP). jocpr.comnih.gov Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning algorithms, are then used to build an equation that correlates these descriptors with the observed biological activity. nih.gov

A successful QSAR model can provide valuable insights into which molecular properties are most important for activity. nih.gov For instance, a model might reveal that higher activity is associated with increased hydrophobicity and the presence of a hydrogen bond donor at a specific position. These models serve as powerful tools for virtual screening and for prioritizing which new derivatives to synthesize and test, thereby making the drug discovery process more efficient. nih.gov

Computational and Theoretical Investigations

Quantum Chemical Calculations

No published studies detailing quantum chemical calculations specifically for 3,3-bis(4-fluorophenyl)propanoic acid were identified.

Density Functional Theory (DFT) Studies on Electronic Structure

Information regarding Density Functional Theory (DFT) studies on the electronic structure of this compound is not available in the reviewed scientific literature.

Investigation of Zwitterionic Forms and Hydrogen Bonding Interactions

No research articles or data could be found concerning the investigation of zwitterionic forms or hydrogen bonding interactions of this compound.

Analysis of Vibrational and Electronic Properties

There are no available studies that provide an analysis of the vibrational and electronic properties of this compound.

Molecular Dynamics Simulations

No records of molecular dynamics simulations performed on this compound were found in the searched scientific databases.

Dynamic Behavior of this compound and its Complexes

There is no available information on the dynamic behavior of this compound or its complexes from molecular dynamics simulations.

Simulation of Ligand-Target Interactions

No studies simulating the ligand-target interactions of this compound were identified.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in mapping the intricate pathways of chemical reactions. By simulating the interactions between molecules at an atomic level, researchers can identify intermediate structures, transition states, and the energy landscapes that govern a reaction's progress. For a molecule such as this compound, these models can elucidate mechanisms of synthesis, degradation, or metabolic transformation.

Investigation of Fragmentation Pathways and Dissociation Mechanisms

Understanding how a molecule breaks apart is critical in fields like mass spectrometry and metabolism studies. Computational chemistry can model the fragmentation pathways of molecules like this compound. Under conditions such as tandem mass spectrometry, carboxylates often first lose carbon dioxide to form an anion, which then undergoes further fragmentation. nih.gov

For fluorinated compounds, these fragmentation pathways can be complex, sometimes involving unexpected rearrangements like fluorine shifts before subsequent bond cleavages. nih.gov Theoretical models can predict the energies of different potential fragments, helping to interpret experimental mass spectra. The competition between fragmentation (breaking C-C bonds) and functionalization determines the ultimate fate of organic molecules. researchgate.net Computational studies can map out the potential energy surface for dissociation, identifying the most likely fragmentation products and the mechanisms by which they are formed.

Table 2: Predicted Major Mass Spectrometry Fragments of this compound
m/z (Mass-to-Charge Ratio)Proposed Fragment IonFormation Mechanism
275.08[M-H]⁻Deprotonation of carboxylic acid
231.09[M-H-CO₂]⁻Decarboxylation of the parent ion nih.gov
185.06[C₁₂H₈F₂]⁻•Loss of propanoic acid group
109.04[C₆H₄F-CH₂]⁻Cleavage of the diphenylmethane (B89790) core

In Silico Predictions for Research Guidance

In silico—or computational—methods are increasingly vital in modern drug discovery. nih.gov They offer a cost-effective and rapid way to screen vast numbers of molecules, predict their biological activities, and guide the synthesis of the most promising candidates. nih.gov

Predictive Modeling for Potential Biological Targets

For a novel or understudied compound like this compound, in silico target prediction can identify its most likely protein binding partners. biorxiv.org These methods work by comparing the structural and electronic features of the compound to large databases of known ligands for various biological targets. sydney.edu.au Techniques such as inverse virtual screening use the molecule as a "bait" to "fish" for potential targets in a library of protein structures. nih.gov

Given its structural similarity to certain neurotransmitters and other bioactive molecules, this compound could be evaluated against targets like GABA (γ-aminobutyric acid) receptors or transporters. sydney.edu.aunih.gov Predictive models can generate a list of potential targets, ranked by a scoring function that estimates binding affinity. mdpi.com This allows researchers to prioritize which protein-ligand interactions to investigate experimentally.

Table 3: Hypothetical In Silico Target Prediction for this compound
Predicted Biological TargetPrediction MethodConfidence ScoreRationale for Interaction
GABA Transporter 1 (GAT1) Ligand-based similarity search0.85Structural analogy to known GABA uptake inhibitors acs.org
GABA-A Receptor Pharmacophore modeling0.72Presence of key features for receptor modulation mdpi.com
Fatty Acid Amide Hydrolase (FAAH) Molecular docking0.68Carboxylic acid and lipophilic scaffold
Carbonic Anhydrase II Inverse Virtual Screening0.61Potential for zinc-binding via carboxylate group

Computational Screening for Analog Design and Optimization

Once a lead compound and its biological target are identified, computational screening can be used to design and optimize analogs with improved properties. sydney.edu.au This process involves creating a virtual library of molecules by making small, systematic modifications to the structure of this compound. For example, the position of the fluorine atoms could be changed, or the propanoic acid chain could be altered.

These virtual analogs are then rapidly screened against a computational model of the target protein using techniques like molecular docking. researchgate.net This allows researchers to predict how each modification will affect binding affinity and selectivity. Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate specific structural features with biological activity, further guiding the design of more potent and effective compounds. sydney.edu.au This iterative cycle of computational design and prediction significantly accelerates the drug development process. mdpi.com

Advanced Analytical Characterization in Research Contexts

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the molecular architecture of organic compounds. By probing the interactions of molecules with electromagnetic radiation, these techniques provide detailed information about the connectivity of atoms and the nature of chemical bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR, Fluorine NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It relies on the magnetic properties of atomic nuclei, such as ¹H (proton), ¹³C, and ¹⁹F.

¹H NMR Spectroscopy: This technique provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. For 3,3-bis(4-fluorophenyl)propanoic acid, the ¹H NMR spectrum is expected to show distinct signals for the protons on the aromatic rings, the methine proton (CH), and the methylene (B1212753) protons (CH₂). The aromatic protons would likely appear as complex multiplets due to coupling with both adjacent protons and the fluorine atoms.

¹³C NMR Spectroscopy: ¹³C NMR provides a map of the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal. The spectrum for this compound would be expected to show signals for the carboxylic acid carbon, the aliphatic carbons (CH and CH₂), and the distinct carbons of the two fluorophenyl rings. The carbon atoms directly bonded to fluorine will show characteristic splitting (C-F coupling).

¹⁹F NMR Spectroscopy: Given the presence of fluorine atoms, ¹⁹F NMR is a crucial technique. It provides direct information about the chemical environment of the fluorine atoms. For this symmetrically substituted molecule, a single signal would be expected in the ¹⁹F NMR spectrum, confirming that the chemical environments of the two fluorine atoms are identical.

Table 1: Predicted NMR Data for this compound

NucleusPredicted Chemical Shift (δ, ppm)Predicted MultiplicityAssignment
¹H10.0 - 12.0Singlet, broadCOOH
¹H7.10 - 7.30MultipletAromatic CH
¹H6.90 - 7.10MultipletAromatic CH
¹H4.20 - 4.40TripletCH
¹H2.90 - 3.10DoubletCH₂
¹³C175 - 180SingletC=O
¹³C160 - 164Doublet (¹JCF)C-F
¹³C138 - 142SingletQuaternary Aromatic C
¹³C128 - 132Doublet (²JCF)Aromatic CH
¹³C114 - 118Doublet (³JCF)Aromatic CH
¹³C45 - 50SingletCH
¹³C40 - 45SingletCH₂
¹⁹F-110 to -120Singlet or MultipletAr-F

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Specific functional groups absorb infrared radiation or scatter Raman light at characteristic frequencies, providing a molecular "fingerprint."

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong, broad absorption band for the O-H stretch of the carboxylic acid group and a sharp, intense absorption for the C=O (carbonyl) stretch. Other key vibrations include C-F stretching and aromatic C-H and C=C stretching.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to symmetric vibrations and non-polar bonds. It would provide complementary information, especially for the vibrations of the aromatic rings and the carbon backbone.

Table 2: Predicted Vibrational Spectroscopy Data for this compound

Wavenumber (cm⁻¹)IntensityVibrational Mode
2500-3300Broad, StrongO-H stretch (Carboxylic Acid)
1700-1725StrongC=O stretch (Carboxylic Acid)
1600, 1500, 1450Medium-StrongC=C stretch (Aromatic)
1200-1250StrongC-F stretch
1150-1200MediumC-O stretch
800-850StrongAromatic C-H out-of-plane bend

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of ions with very high accuracy. This allows for the determination of the elemental formula of a compound. For this compound (C₁₅H₁₂F₂O₂), the exact mass can be calculated and compared to the experimentally measured value to confirm its elemental composition.

Calculated Exact Mass:

Formula: C₁₅H₁₂F₂O₂

Monoisotopic Mass: 278.07543 Da

An experimental HRMS measurement yielding a mass very close to this calculated value would provide strong evidence for the compound's identity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that separates volatile compounds in a mixture before they are detected by a mass spectrometer. thepharmajournal.com For this compound, it would likely require derivatization (e.g., esterification) to increase its volatility for GC analysis. The technique is invaluable for assessing the purity of a sample and confirming the identity of the main component by its mass spectrum. The resulting mass spectrum would show the molecular ion peak and characteristic fragment ions.

Specialized Mass Spectrometry Techniques (e.g., IRMPD, CID) for Mechanistic Studies

Tandem mass spectrometry (MS/MS) techniques, such as Collision-Induced Dissociation (CID) and Infrared Multiphoton Dissociation (IRMPD), are used to study the fragmentation pathways of ions. nih.gov By selecting the molecular ion and subjecting it to controlled fragmentation, researchers can deduce structural information and understand the gas-phase ion chemistry.

For this compound, a primary fragmentation pathway would likely involve the loss of the carboxylic acid group (a loss of 45 Da, corresponding to COOH) or the loss of a fluorophenyl group. The analysis of these fragment ions helps to piece together the molecular structure.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

m/z (Predicted)Possible Fragment Identity
278[M]⁺ (Molecular Ion)
233[M - COOH]⁺
183[M - C₆H₄F]⁺
109[C₆H₄F-CH]⁺
95[C₆H₄F]⁺

Chromatographic Methods for Purity and Separation

In the research and development of novel compounds, establishing the purity and isolating specific components from complex mixtures are critical steps. Chromatographic techniques are indispensable tools for these purposes. For a compound like this compound, High-Performance Liquid Chromatography (HPLC) and its coupling with Mass Spectrometry (HPLC-MS) would be the primary methods employed for purity assessment and separation.

High-Performance Liquid Chromatography (HPLC) and HPLC-Mass Spectrometry

A typical HPLC method would involve a C18 stationary phase, which is effective for retaining and separating aromatic carboxylic acids. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous component, often with a buffer like formic acid or acetic acid to control the pH and ensure the consistent ionization state of the carboxylic acid group. sielc.com Detection is commonly achieved using a UV detector, as the phenyl rings in the molecule are chromophores that absorb UV light. zodiaclifesciences.comsielc.com

The coupling of HPLC with Mass Spectrometry (HPLC-MS) provides an additional layer of analytical specificity. This technique is particularly valuable for the identification of impurities and degradation products, as it provides mass-to-charge ratio information, which aids in the structural elucidation of unknown compounds. For carboxylic acids, which can be challenging to analyze by LC-MS due to their polarity, derivatization techniques can be employed to enhance their retention on reversed-phase columns and improve their ionization efficiency in the mass spectrometer. nih.govnih.gov

Table 1: Illustrative HPLC Parameters for Analysis of Aromatic Carboxylic Acids

ParameterCondition
Column Reversed-phase C18
Mobile Phase Acetonitrile/Water with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

This table presents a hypothetical set of parameters based on common practices for analyzing similar compounds and does not represent experimentally verified conditions for this compound.

X-ray Crystallography for Solid-State Structural Determination of Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique is crucial for understanding the solid-state properties of a compound and its derivatives, including polymorphism, solubility, and stability. While the crystal structure of this compound itself is not publicly documented, analysis of related fluorinated organic molecules and bis(4-fluorophenyl) derivatives provides insight into the likely structural features.

Crystal Structure Analysis of Complexed Derivatives

The formation of co-crystals or complexes with other molecules can significantly alter the physicochemical properties of a compound. X-ray diffraction studies on such complexed derivatives reveal the nature of the intermolecular interactions that govern their formation and stability. For derivatives of this compound, interactions with co-formers would be elucidated, providing a detailed picture of the supramolecular assembly. For instance, studies on co-crystals of pyridine (B92270) derivatives with dicarboxylic acids have shown the importance of hydrogen bonding and other noncovalent interactions in guiding the crystal structure. mdpi.com

Understanding Intermolecular Interactions and Crystal Packing

The presence of fluorine atoms in the phenyl rings of this compound is expected to play a significant role in its crystal packing. Fluorine can participate in various noncovalent interactions, including hydrogen bonds (C-H···F), halogen bonds, and π-π stacking interactions, which are influenced by the electron-withdrawing nature of the fluorine atoms. nih.govresearchgate.net These interactions dictate how the molecules arrange themselves in the crystal lattice.

Table 2: Common Intermolecular Interactions in Fluorinated Aromatic Compounds

Interaction TypeDescription
Hydrogen Bonding O-H···O interactions between carboxylic acid groups.
π-π Stacking Interactions between the electron-rich and electron-poor regions of the fluorinated phenyl rings.
C-H···F Interactions Weak hydrogen bonds involving fluorine atoms and hydrogen atoms on adjacent molecules.
Halogen Bonding Noncovalent interaction involving a halogen atom as an electrophilic species.

This table outlines the types of interactions that would be anticipated in the crystal structure of this compound and its derivatives based on the known behavior of similar molecules.

Future Research Directions and Translational Perspectives

Development of Novel Synthetic Methodologies

While standard synthetic routes to propanoic acids are well-established, the efficient and stereoselective synthesis of 3,3-diarylpropanoic acids presents an ongoing challenge. Future research will likely prioritize the development of more efficient and versatile synthetic methodologies. Existing strategies for analogous compounds, such as 3,3-disubstituted propylamines, could be adapted for this purpose. One promising approach involves the Lewis acid-catalyzed regioselective ring-opening of activated azetidines with electron-rich arenes, which has proven effective for producing 3,3-diarylpropylamines in excellent yields. acs.org Adapting this methodology, for instance by using an azetidin-2-one (B1220530) (β-lactam) precursor and reacting it with fluorobenzene, could provide a novel and direct route to the 3,3-bis(4-fluorophenyl)propanoic acid core structure.

Another potential avenue is the refinement of classical methods, such as the malonic ester synthesis. A plausible route could involve the reaction of a substituted benzyl (B1604629) chloride with a malonic ester, followed by a second arylation, hydrolysis, and decarboxylation. google.com The development of catalytic and asymmetric variations of these syntheses will be crucial for accessing specific stereoisomers, which often exhibit distinct pharmacological profiles.

Exploration of Expanded Biological Applications

The structural motifs within this compound suggest a range of potential biological activities that remain largely unexplored. Future research should aim to systematically screen this compound and its derivatives across various disease models to uncover new therapeutic applications.

Based on the demonstrated efficacy of related propanoic acid scaffolds, two key therapeutic areas warrant investigation: oncology and infectious diseases.

Oncology: Derivatives of 3-aminopropanoic acid and 3,3'-azanediyldipropionic acid have shown significant anticancer activity. nih.govmdpi.com For example, certain thiazole-containing propanoic acid derivatives exhibit potent, structure-dependent antiproliferative effects against lung cancer cells. mdpi.com This suggests that this compound should be evaluated in various cancer models, particularly against chemotherapy-resistant cell lines.

Infectious Diseases: Novel 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have demonstrated potent antimicrobial activity against multidrug-resistant ESKAPE pathogens and drug-resistant Candida species, including Candida auris. nih.gov Given the urgent need for new antimicrobial agents, screening the title compound and its analogs against a panel of drug-resistant bacteria and fungi is a high-priority research direction. nih.govnih.gov

Neurological Disorders: The bis(4-fluorophenyl)methyl moiety is a key pharmacophore in a class of atypical dopamine (B1211576) transporter (DAT) inhibitors. nih.govnih.gov These compounds have shown therapeutic potential in preclinical models of psychostimulant abuse. The presence of this structural feature in this compound makes it a compelling candidate for investigation in neurological and psychiatric disorders where DAT modulation is a therapeutic strategy.

A critical aspect of future research will be the identification and validation of the molecular targets through which this compound and its analogs exert their biological effects. Based on studies of related structures, several potential targets can be hypothesized:

Cancer Targets: In silico studies of anticancer propanoic acid derivatives have suggested interactions with key oncogenic proteins like SIRT2 and the epidermal growth factor receptor (EGFR). mdpi.com Other potential targets for related scaffolds include the receptor tyrosine kinases c-MET and HER2. nih.gov These proteins represent logical starting points for target identification studies.

Neurological Targets: The strong structural similarity to known dopamine transporter (DAT) inhibitors makes DAT a primary candidate target. nih.govnih.gov Binding affinity and functional assays should be conducted to determine if the this compound scaffold can modulate dopamine reuptake, which would open avenues for its development in neuropsychiatric conditions.

Advanced SAR and Lead Optimization

Once promising biological activity is identified, subsequent efforts will focus on systematic structure-activity relationship (SAR) studies and lead optimization to enhance potency, selectivity, and pharmacokinetic properties.

SAR studies on analogous compounds have revealed that specific chemical modifications can dramatically enhance biological activity. For instance, the introduction of an oxime moiety into a 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid scaffold significantly increased its antiproliferative potency against lung cancer cells. mdpi.com

Future work should involve the rational design and synthesis of libraries of this compound derivatives. These "second-generation" analogues could incorporate a variety of functional groups to probe the chemical space around the core scaffold.

Table 1: Proposed Modifications for Second-Generation Analogues

Modification SiteProposed Functional GroupRationale Based on AnaloguesPotential Therapeutic Area
Carboxylic AcidAmides, Esters, HydrazidesTo improve cell permeability and modulate pharmacokinetic properties.General
Carboxylic AcidOximes, HydrazonesShown to significantly enhance anticancer activity in related scaffolds. mdpi.comOncology
Phenyl RingsIntroduction of other halogens (Cl, Br) or electron-donating groups (CH₃, OCH₃)To fine-tune electronic properties and binding interactions.General
Propanoic BackboneAlkylation or introduction of heteroatomsTo alter conformation and explore new binding interactions with targets.General

Modern drug discovery heavily relies on the synergy between experimental testing and computational modeling to accelerate the design-make-test-analyze cycle. nih.gov Computational approaches are essential tools at every stage of drug discovery, from hit identification to lead optimization. mdpi.com

Future research on this compound should integrate these in-silico methods. For a hypothesized target like the dopamine transporter, molecular docking studies can predict how the compound and its analogues fit into the binding site. mdpi.comnih.gov As experimental data from synthesized analogues become available, three-dimensional quantitative structure-activity relationship (3D-QSAR) models can be developed to predict the activity of novel designs before their synthesis. mdpi.com Furthermore, molecular dynamics simulations can provide deeper insights into the stability of the ligand-protein complex and the specific interactions that drive binding affinity. nih.gov This iterative process of computational prediction and experimental validation will be crucial for efficiently optimizing the scaffold into a potent and selective clinical candidate. frontiersin.org

Interdisciplinary Research Collaborations

The exploration and therapeutic development of novel chemical entities like this compound are fundamentally dependent on the convergence of multiple scientific disciplines. The unique properties conferred by the fluorine atoms in its structure necessitate a collaborative approach to fully elucidate its potential and translate it from a laboratory curiosity to a clinically relevant molecule. nih.govacs.org Future research on this compound would greatly benefit from synergistic collaborations between experts in medicinal chemistry, computational chemistry, structural biology, pharmacology, and materials science.

The strategic incorporation of fluorine into therapeutic candidates is a well-established method in drug discovery to enhance critical properties such as metabolic stability, membrane permeability, and binding affinity. nih.govtandfonline.comresearchgate.net For a molecule like this compound, these collaborations are not merely advantageous but essential for navigating the complexities of drug development.

Medicinal and Synthetic Chemistry: The foundation of any research into this compound begins with synthetic organic chemists. Their expertise is crucial for developing efficient and scalable methods to synthesize this compound and its analogues. Collaboration with medicinal chemists would then guide the synthesis of derivatives with modified properties to establish structure-activity relationships (SAR). acs.org This iterative process of design, synthesis, and evaluation is central to optimizing the compound for a specific biological target.

Computational Chemistry and Molecular Modeling: Before significant resources are invested in synthesis and biological testing, computational chemists can provide invaluable insights. steeronresearch.com Using quantum mechanics and molecular dynamics simulations, they can predict the compound's physicochemical properties, conformational preferences, and potential interactions with biological targets. steeronresearch.comemerginginvestigators.org This in silico analysis helps prioritize which derivatives are most promising for synthesis, thereby accelerating the discovery process and reducing costs. nih.gov

Structural Biology: Identifying the precise molecular target of this compound is a key objective. Structural biologists, through techniques like X-ray crystallography and cryo-electron microscopy, can determine the three-dimensional structure of the compound bound to its target protein. This information is critical for understanding its mechanism of action and provides a structural basis for rational, targeted modifications by medicinal chemists to improve potency and selectivity.

Pharmacology and Toxicology: Once promising compounds are identified, pharmacologists are needed to evaluate their biological effects in in vitro and in vivo models. This involves assessing the compound's efficacy, potency, and pharmacokinetic profile (absorption, distribution, metabolism, and excretion). ucd.ie Toxicologists would work in parallel to evaluate the compound's safety profile, identifying any potential adverse effects early in the development pipeline. The presence of fluorine can significantly alter metabolic pathways, making this collaborative oversight crucial. tandfonline.comucd.ie

Materials Science: Beyond pharmaceuticals, the unique properties of organofluorine compounds are of interest in materials science. nih.govmdpi.com Collaborations could explore the potential of this compound or its derivatives as building blocks for novel fluorinated polymers or materials with unique thermal stability or hydrophobic properties. mdpi.com

The successful trajectory of a compound like this compound from initial concept to a potential application is contingent on a dynamic, multidisciplinary research effort. The integrated expertise from these diverse fields ensures a comprehensive evaluation of the molecule's chemical, physical, and biological properties.

Table 1: Potential Interdisciplinary Research Collaborations for this compound

Collaborating Disciplines Key Research Objectives Expected Outcomes
Medicinal Chemistry & Synthetic Chemistry Develop efficient synthesis routes; Create a library of analogues. Scalable production; Structure-Activity Relationship (SAR) data.
Computational Chemistry & Medicinal Chemistry Predict ADMET properties; Model ligand-target interactions. Prioritized list of synthetic targets; Hypothesis for mechanism of action.
Structural Biology & Pharmacology Determine the crystal structure of the compound with its biological target; Validate target engagement. Understanding of binding mode; Confirmation of molecular mechanism.
Pharmacology & Toxicology Evaluate in vivo efficacy, pharmacokinetics, and safety. Preclinical proof-of-concept; Safety and tolerability profile.
Materials Science & Synthetic Chemistry Investigate polymerization potential and material properties. Development of novel fluorinated materials with unique characteristics.

Q & A

Q. What are the common synthetic routes for 3,3-bis(4-fluorophenyl)propanoic acid, and what are their key reaction conditions?

  • Methodological Answer : The compound is synthesized via hydrogenation of 3,3-bis(4-fluorophenyl)-3-hydroxypropanoic acid using 10% palladium on carbon (Pd/C) under 1 atm of hydrogen in ethyl acetate. The reaction typically runs for 12 hours, yielding the product after solvent removal and drying. Key Conditions :
Reaction StepSolventCatalystTimeYield
HydrogenationEthyl acetate10% Pd/C12 hr~95%
This method avoids racemization and preserves stereochemical integrity, critical for chiral derivatives .

Q. How is this compound characterized post-synthesis?

  • Methodological Answer : Characterization involves 1H NMR (e.g., δ 7.27–6.95 ppm for aromatic protons in CDCl₃), mass spectrometry (MW 290.28 g/mol), and HPLC for purity assessment. Chiral derivatives require chiral chromatography or optical rotation analysis to confirm enantiomeric excess .

Q. What are the primary research applications of this compound in medicinal chemistry?

  • Methodological Answer : It serves as a building block for:
  • Peptide synthesis : The tert-butoxycarbonyl (Boc)-protected variant is used in solid-phase peptide synthesis (SPPS) to incorporate fluorinated residues .
  • Kinase inhibitors : Derivatives are studied as leucine-rich repeat kinase 2 (LRRK2) inhibitors for neurodegenerative diseases .

Advanced Research Questions

Q. How can hydrogenation conditions be optimized to improve yield and reduce side products?

  • Methodological Answer : Optimization strategies include:
  • Catalyst loading : Increasing Pd/C to 15% w/w reduces reaction time.
  • Pressure : Elevated H₂ pressure (3–5 atm) accelerates hydrogenation.
  • Solvent polarity : Switching to THF/water mixtures improves solubility of intermediates.
    Monitoring by TLC or in situ FTIR helps detect side products (e.g., over-reduction to alkyl derivatives) .

Q. What strategies resolve enantiomers of chiral this compound derivatives?

  • Methodological Answer :
  • Chiral auxiliaries : Use (R)- or (S)-Boc-protected intermediates during synthesis .
  • Enzymatic resolution : Lipases or esterases selectively hydrolyze one enantiomer.
  • Chiral HPLC : Columns like Chiralpak® IA/IB separate enantiomers with hexane/isopropanol mobile phases.
    Reported enantiomeric excess (ee) values exceed 98% for Boc-protected derivatives .

Q. How does fluorination at the 4-position of the phenyl rings influence pharmacological properties?

  • Methodological Answer : Fluorination enhances:
  • Lipophilicity (logP increases by ~0.5 vs. non-fluorinated analogs), improving blood-brain barrier penetration.
  • Metabolic stability : Resistance to cytochrome P450 oxidation due to C-F bond strength.
    Comparative
CompoundlogPMetabolic Half-life (h)
Non-fluorinated analog3.21.5
3,3-Bis(4-fluorophenyl)3.74.8
These properties make it suitable for CNS-targeted drug design .

Q. How do researchers address contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies arise from:
  • Assay variability : Standardize assays (e.g., LRRK2 inhibition using recombinant enzyme vs. cell-based models).
  • Stereochemical purity : Validate ee (>98%) via chiral HPLC to exclude inactive enantiomers.
  • Solubility factors : Use DMSO stock solutions ≤10 mM to avoid aggregation in vitro.
    Meta-analyses of IC₅₀ values across studies (e.g., LRRK2 inhibition ranges: 10–50 nM) highlight protocol-dependent variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.